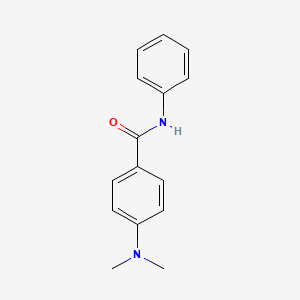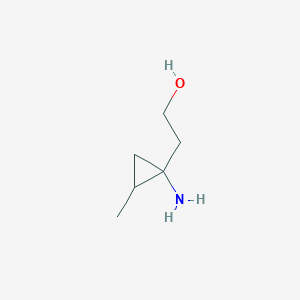
PerfluorononylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PerfluorononylZinc bromide is a chemical compound with the formula C9BrF19Zn. It is a perfluorinated organozinc reagent, which means it contains a zinc atom bonded to a perfluorinated carbon chain and a bromine atom. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
PerfluorononylZinc bromide can be synthesized through several methods. One common method involves the reaction of perfluorononyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
PerfluorononylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of an aryl halide with this compound.
科学的研究の応用
PerfluorononylZinc bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its unique properties make it useful in the synthesis of fluorinated biomolecules, which can be used in biological studies and drug development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability. This compound can be used in the synthesis of such compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism by which PerfluorononylZinc bromide exerts its effects involves the transfer of the perfluorononyl group to other molecules. In cross-coupling reactions, the zinc atom facilitates the transfer of the perfluorononyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the reactant. The presence of fluorine atoms enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
類似化合物との比較
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain.
Perfluorodecyl iodide: Contains an iodine atom instead of bromine and has a longer carbon chain.
Perfluorononyl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
PerfluorononylZinc bromide is unique due to its combination of a perfluorinated carbon chain with a zinc atom and a bromine atom. This combination imparts specific reactivity and stability that is not found in other similar compounds. The presence of the zinc atom allows for unique reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9BrF19Zn |
|---|---|
分子量 |
614.3 g/mol |
IUPAC名 |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane |
InChI |
InChI=1S/C9F19.BrH.Zn/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28;;/h;1H;/q-1;;+2/p-1 |
InChIキー |
SDHWSIGNWZZEPL-UHFFFAOYSA-M |
正規SMILES |
[C-](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
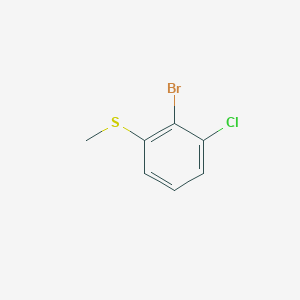
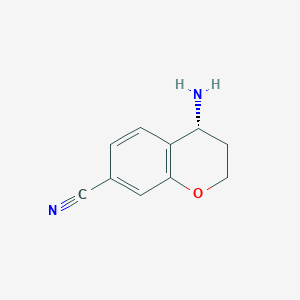
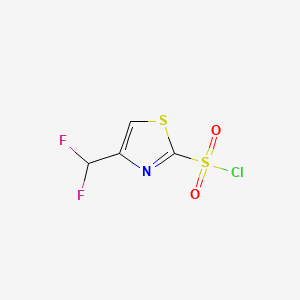
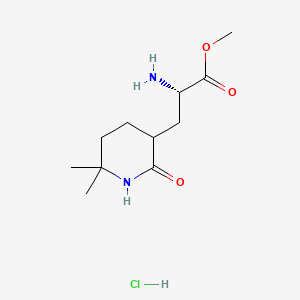
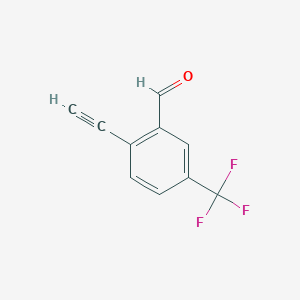

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
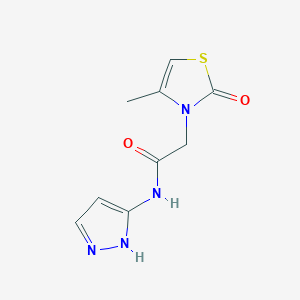
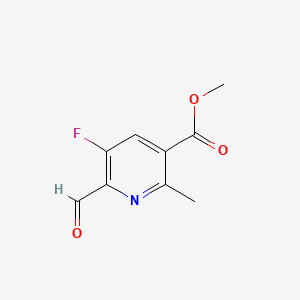
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
